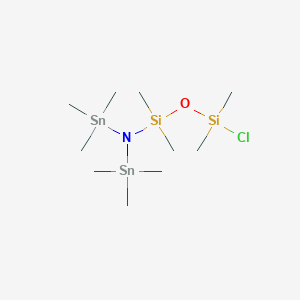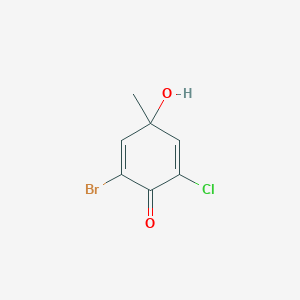![molecular formula C18H14N2O3 B14588978 (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone CAS No. 61466-65-7](/img/structure/B14588978.png)
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is a complex organic compound with the molecular formula C20H15N3O3. This compound features a pyrimidine ring substituted with hydroxyphenyl and methoxyphenyl groups, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxyphenyl)[2-(4-chlorophenyl)pyrimidin-5-yl]methanone
- (2-Hydroxyphenyl)[2-(4-methylphenyl)pyrimidin-5-yl]methanone
Uniqueness
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
61466-65-7 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone |
InChI |
InChI=1S/C18H14N2O3/c1-23-14-8-6-12(7-9-14)18-19-10-13(11-20-18)17(22)15-4-2-3-5-16(15)21/h2-11,21H,1H3 |
Clé InChI |
GYTDJPRDTCVXAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


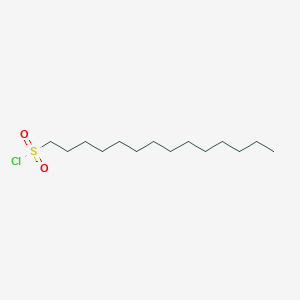
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
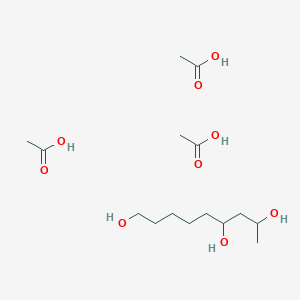
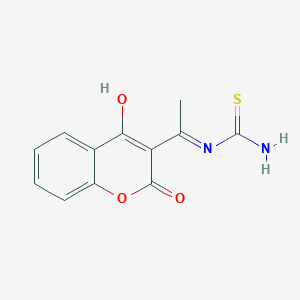
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
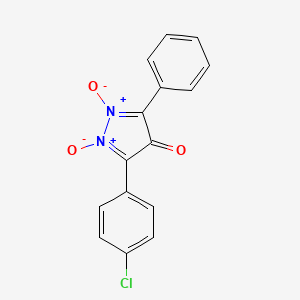
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
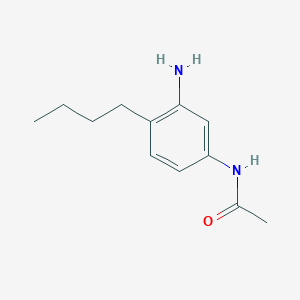
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
